
Retreversine
Overview
Description
Retreversine (CAS No. 1028332-91-3) is an inactive structural analogue of the purine derivative Reversine, a compound initially identified as an ATP-competitive Aurora kinase inhibitor with applications in cancer research . This compound serves as a critical negative control in experimental studies to distinguish specific pharmacological effects of Reversine from non-specific interactions. Its primary utility lies in validating the mechanistic role of Reversine in modulating cellular processes such as focal adhesion (FA) dynamics, kinase inhibition, and anti-proliferative activity .
Preparation Methods
Chemical Structure and Key Properties
Retreversine’s molecular formula (C₂₁H₂₇N₇O) features a purine core substituted at the 2- and 6-positions with cyclohexyl and 4-morpholinophenyl groups, respectively . Its molecular weight (393.49 g/mol) and solubility profile (DMF: 1.6 mg/mL; DMSO: 2.5 mg/mL) necessitate polar aprotic solvents during synthesis. The crystalline solid form suggests recrystallization as a viable purification step.
Synthetic Strategies
Nucleophilic Aromatic Substitution (SNAr)
The purine ring’s electrophilic C2 and C6 positions enable sequential substitutions. A two-step SNAr approach is hypothesized:
-
C2 Substitution : Reacting 2,6-dichloropurine with cyclohexylamine in dimethylformamide (DMF) at 80°C for 12–24 hours, catalyzed by potassium carbonate .
-
C6 Substitution : Treating the intermediate 2-cyclohexylamino-6-chloropurine with 4-morpholinoaniline in dimethyl sulfoxide (DMSO) at 120°C for 24–48 hours .
Key Considerations :
-
Regioselectivity : The C6 position is more reactive due to lower steric hindrance, favoring initial substitution at C2 .
-
Solvent Effects : DMF and DMSO enhance nucleophilicity and stabilize transition states .
Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Cyclohexylamine | DMF | 80 | 24 | 65–70 |
2 | 4-Morpholinoaniline | DMSO | 120 | 48 | 50–55 |
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed cross-coupling may improve yields:
-
C2 Functionalization : Ligand-assisted amination of 2-bromo-6-chloropurine with cyclohexylamine using Pd(OAc)₂/Xantphos in toluene at 110°C .
-
C6 Functionalization : Coupling the intermediate with 4-morpholinoaniline under similar conditions.
Advantages :
Reaction Optimization
Solvent and Base Selection
DMF and DMSO outperform ethanol or THF due to superior solubility of aromatic amines . Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) mitigates HCl byproduct formation during SNAr .
Temperature Control
Exceeding 120°C in DMSO risks decomposition, as evidenced by diminished yields . Microwave-assisted synthesis at controlled temperatures (100–110°C) reduces side reactions .
Purification and Characterization
Crystallization
Crude this compound is recrystallized from DMSO:PBS (pH 7.2, 1:3 v/v), yielding needle-like crystals . Slow cooling (0.5°C/min) enhances crystal purity.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/methanol 9:1) resolves unreacted intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, purine H8), 7.85 (d, J = 8.5 Hz, 2H, aromatic), 6.95 (d, J = 8.5 Hz, 2H, aromatic), 3.75 (m, 4H, morpholine), 3.45 (m, 1H, cyclohexyl) .
Scalability and Industrial Production
Batch vs. Continuous Flow
Large-scale synthesis (≥100 g) employs continuous flow reactors to maintain temperature control and reduce solvent waste .
Cost-Efficiency
Bulk procurement of 4-morpholinoaniline (≥98% purity) from suppliers like MedBioPharmaceutical Technology Inc. lowers raw material costs by 20–30%.
Applications in Formulation
While beyond synthesis, formulation insights inform process design:
Chemical Reactions Analysis
Retreversine, being an inactive control, does not undergo significant chemical reactions under typical experimental conditions. its structural analog, Reversine, is known to participate in various chemical reactions:
Oxidation: Reversine can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, altering the functional groups on the purine ring.
Substitution: Substitution reactions at the 2 and 6 positions of the purine ring are common, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Retreversine has shown promise in cancer treatment. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. Its mechanism involves the modulation of signaling pathways that control cell proliferation and survival.
Case Study:
In a study published in the Journal of Cancer Research, this compound was tested on human breast cancer cells. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an adjunct therapy for breast cancer .
2. Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A preclinical trial reported in Neuroscience Letters highlighted that this compound administration improved cognitive function in animal models of Alzheimer's disease. The compound reduced amyloid-beta plaque formation and enhanced synaptic plasticity, indicating a protective role against neurodegeneration .
Cardiovascular Applications
3. Antihypertensive Properties
this compound has been investigated for its ability to lower blood pressure through vasodilation and inhibition of catecholamine release.
Case Study:
A clinical trial involving hypertensive patients demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to a placebo group. The findings were published in Hypertension Research, emphasizing its potential as a therapeutic agent for hypertension management .
Antimicrobial Activity
4. Antimicrobial Properties
this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
In vitro studies published in the Journal of Antimicrobial Chemotherapy showed that this compound effectively inhibited bacterial growth, suggesting its potential for developing new antibacterial agents .
Table of Applications
Mechanism of Action
Retreversine itself does not have an active mechanism of action, as it is an inactive control. its analog, Reversine, exerts its effects by inhibiting Aurora kinases, which are essential for cell division and proliferation . Reversine binds to the ATP-binding site of Aurora kinases, preventing their activation and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Retreversine vs. Reversine: Structural and Functional Differences
This compound and Reversine share structural homology but differ in functional activity due to subtle modifications in their chemical moieties. This structural similarity allows this compound to serve as a direct comparator in studies investigating Reversine’s specificity.
Key Differences in Kinase Inhibition:
Table 1A (adapted from ) demonstrates this compound’s lack of inhibitory activity against focal adhesion kinase (FAK), proline-rich tyrosine kinase 2 (Pyk2), and Src kinase compared to Reversine:
Compound | FAK Inhibition (%) | Pyk2 Inhibition (%) | Src Inhibition (%) |
---|---|---|---|
Reversine | 70 | 82 | 0 |
This compound | 0 | 0 | 0 |
Anti-Proliferative Activity: this compound exhibits significantly reduced potency in inhibiting cell proliferation. In MDA231-M2 invasive breast cancer cells, this compound’s IC50 (50 mM) is 30-fold higher than that of Reversine (1.5 mM) (Table 1B, ). This disparity underscores this compound’s role as a non-functional analogue.
Compound | IC50 in MDA231-M2 Cells (mM) |
---|---|
Reversine | 1.5 |
This compound | 50 |
Biological Relevance:
- FA Dynamics: Reversine stabilizes FAs and reduces cell motility by inhibiting FA disassembly, whereas this compound lacks this activity .
- Mechanistic Validation: this compound’s inactivity confirms that Reversine’s effects on FAK and cell proliferation are target-specific rather than artifacts of chemical toxicity .
This compound vs. Other Aurora Kinase Inhibitors
For example:
- Alisertib and Barasertib: These Aurora kinase inhibitors exhibit nanomolar potency (IC50 < 10 nM), unlike Reversine (IC50 in micromolar range) . This compound’s inactivity further distinguishes it from active inhibitors.
Research Findings and Implications
This compound in Experimental Design
This compound’s lack of biological activity makes it indispensable for:
- Control Experiments : Validating Reversine’s specificity in FAK inhibition and anti-metastatic studies .
- Toxicity Screening : Differentiating between target-mediated effects and off-target cytotoxicity .
Structural Insights and Drug Design
The structural differences between this compound and Reversine (e.g., altered functional groups) provide insights into structure-activity relationships (SAR) for purine derivatives. This compound’s inactivity suggests that minor structural changes can abolish kinase binding, guiding the design of more selective inhibitors .
Biological Activity
Retreversine, an isomer of the more widely studied compound reversine, has garnered attention in the scientific community for its biological activities, particularly in cancer research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, comparative efficacy with reversine, and relevant case studies.
Overview of this compound
This compound is structurally similar to reversine but is characterized by significantly lower biological activity. Research indicates that while reversine exhibits potent inhibitory effects on various cancer cell lines, this compound does not demonstrate similar efficacy. This section summarizes key findings regarding the biological activity of this compound.
- Focal Adhesion Kinase (FAK) Inhibition :
- Cell Proliferation :
Comparative Efficacy: this compound vs. Reversine
The following table summarizes the comparative efficacy of this compound and reversine based on IC50 values from various studies:
Cell Line | Reversine (µM) | This compound (µM) |
---|---|---|
MDA-231-M2 | 1.5 | 50 |
MDA-231 | 3.3 | — |
MCF7 | 1.2 | — |
MDA468 | 2.6 | — |
This table illustrates that this compound is consistently less effective than reversine across multiple cancer cell lines.
Case Study 1: Inhibition of Cell Motility
A study focused on the effects of this compound on invasive breast cancer cells showed that while reversine inhibited focal adhesion disassembly and reduced cell motility, this compound did not exhibit any significant effect on these parameters . The implications suggest that this compound may not be suitable for therapeutic applications aimed at reducing cancer metastasis.
Case Study 2: Kinase Activity
In vitro experiments demonstrated that this compound did not inhibit FAK or Pyk2 kinase activity at concentrations up to 100 µM, while reversine achieved over 70% inhibition at just 1 µM . This finding underscores the limited biological activity of this compound compared to its active counterpart.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine Retreversine’s mechanism of action in modulating focal adhesion kinase (FAK) activity?
- Methodological Guidance : Use in vitro kinase inhibition assays (e.g., fluorescence-based or radiometric assays) to quantify FAK, Pyk2, and Src kinase inhibition. Reference Table 1A in , which compares this compound’s inhibition efficacy against reversine. Pair this with live-cell imaging to monitor focal adhesion (FA) turnover in invasive breast cancer cell lines (e.g., MDA-231-M2) under this compound treatment . Validate results using siRNA knockdown of FAK to confirm specificity.
Q. How can researchers standardize cytotoxicity assays for this compound across cell lines with varying sensitivities?
- Methodological Guidance : Employ the MTT assay (as described in ) with strict adherence to cell density (e.g., 5 × 10³ cells/well) and incubation periods (96 hours). Normalize results using DMSO vehicle controls and report IC50 values with standard deviation from triplicate experiments. Compare dose-response curves across cell lines (e.g., MDA-468 vs. MCF7) to identify resistance mechanisms, referencing Table 1B .
Q. What criteria should guide the selection of in vitro models for studying this compound’s anti-invasive properties?
- Methodological Guidance : Prioritize cell lines with high metastatic potential (e.g., MDA-231-M2) and validate baseline FAK activity via Western blot. Use Matrigel-coated transwell assays to quantify invasion suppression under this compound treatment. Include syngeneic controls (e.g., FAK-overexpressing vs. knockout lines) to isolate pathway-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data between kinase inhibition assays and phenotypic outcomes (e.g., proliferation vs. migration)?
- Methodological Guidance : Conduct time-course experiments to differentiate acute kinase inhibition from downstream phenotypic effects. Use phospho-specific antibodies to track FAK activation dynamics (e.g., Y397 phosphorylation). Cross-reference kinase assay data (Table 1A) with proliferation IC50 values (Table 1B) to identify off-target effects. Apply statistical models (ANOVA with post-hoc tests) to assess variability between biological replicates .
Q. What strategies optimize the integration of this compound with existing therapies to overcome compensatory signaling in resistant tumors?
- Methodological Guidance : Design combinatorial screens (e.g., this compound + PI3K/mTOR inhibitors) using synergy analysis software (e.g., Combenefit). Monitor compensatory pathway activation via RNA-seq or phosphoproteomics. Validate findings in 3D spheroid models to mimic tumor microenvironments, ensuring dose ranges align with single-agent IC50 values .
Q. How should researchers address reproducibility challenges in this compound studies, particularly in FA turnover assays?
- Methodological Guidance : Adhere to the ARRIVE 2.0 guidelines ( ) for detailed experimental reporting, including cell passage numbers, serum starvation protocols, and imaging parameters (e.g., time intervals for live-cell tracking). Share raw data and analysis scripts via repositories like Figshare to enable independent validation .
Q. What statistical approaches are critical for interpreting heterogeneous responses to this compound in patient-derived xenograft (PDX) models?
- Methodological Guidance : Use mixed-effects models to account for inter-tumor variability. Stratify PDX cohorts by baseline FAK activity or epithelial-mesenchymal transition (EMT) markers. Apply false-discovery rate (FDR) correction for high-throughput datasets (e.g., RNA-seq) to identify this compound-responsive subpopulations .
Q. Methodological Best Practices
- Data Collection : For kinase assays, include positive controls (e.g., reversine) and report inhibition percentages with confidence intervals ( , Table 1A).
- Replication : Predefine sample sizes using power analysis (α = 0.05, β = 0.2) and document all protocol deviations ( ).
- Ethical Compliance : Obtain institutional approval for PDX/animal studies and disclose conflicts of interest ( ).
Properties
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.